molecular formula C13H11FO3S B291062 2-Methylphenyl 4-fluorobenzenesulfonate

2-Methylphenyl 4-fluorobenzenesulfonate

Cat. No.: B291062
M. Wt: 266.29 g/mol
InChI Key: LDJHCHBXQQQIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl 4-fluorobenzenesulfonate is a sulfonate ester featuring a 4-fluorophenyl group linked to a 2-methylphenyl moiety via a sulfonyloxy bridge. These compounds are synthesized via nucleophilic substitution or esterification reactions, often characterized by single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions .

Properties

Molecular Formula

C13H11FO3S

Molecular Weight

266.29 g/mol

IUPAC Name

(2-methylphenyl) 4-fluorobenzenesulfonate

InChI

InChI=1S/C13H11FO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3

InChI Key

LDJHCHBXQQQIDW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Key substituents influence reactivity and applications:

  • 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate (): Incorporates a cyano group and fluorine, enhancing electron-withdrawing effects. This increases polarity and stability, favoring herbicidal activity .
  • 2,3-Dicyano-4-[(4-methylphenylsulfonyl)oxy]phenyl 4-methylbenzenesulfonate (): Dual cyano groups further elevate electron deficiency, which may enhance reactivity in nucleophilic environments.

Table 1: Structural and Electronic Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2-Methylphenyl 4-fluorobenzenesulfonate 4-Fluoro, 2-methylphenyl C₁₃H₁₁FO₃S 266.29* Moderate polarity, herbicidal
4-(4-Cyano-2-fluorophenoxy)phenyl analog Cyano, 4-fluoro C₂₀H₁₃FNO₃S 378.38 High polarity, herbicidal
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate Trifluoroethyl C₉H₉F₃O₃S 254.23 High thermal stability

*Calculated based on analogous structures.

Physicochemical Properties

  • Solubility: Fluorine and cyano substituents increase hydrophilicity. For instance, 2,3-Dicyano-4-[(4-methylphenylsulfonyl)oxy]phenyl 4-methylbenzenesulfonate () is likely more water-soluble than the target compound due to dual cyano groups.
  • Thermal Stability : The trifluoroethyl group in ’s compound enhances resistance to thermal degradation compared to alkyl-substituted sulfonates .

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